molecular formula C11H7BrFN B1522418 2-(4-Bromo-2-fluorophenyl)pyridine CAS No. 777863-64-6

2-(4-Bromo-2-fluorophenyl)pyridine

Cat. No.: B1522418
CAS No.: 777863-64-6
M. Wt: 252.08 g/mol
InChI Key: IEVHCVMHZVDWDG-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-fluorophenyl)pyridine” is a chemical compound with the molecular weight of 252.09 . It is a white solid . It is also known by its IUPAC name "2-bromo-4-(2-fluorophenyl)pyridine" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H . This indicates the presence of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom in the molecule .


Physical and Chemical Properties Analysis

“this compound” is a white solid with a molecular weight of 252.09 .

Scientific Research Applications

Fluorescent pH Sensors and Chemosensors

One significant application of 2-(4-Bromo-2-fluorophenyl)pyridine derivatives in scientific research is in the development of fluorescent pH sensors and chemosensors. A study designed a heteroatom-containing organic fluorophore that exhibits the effect of intramolecular charge transfer (ICT), showing strong emission in the aggregated state due to aggregation-induced emission (AIE). This property allows it to function as a fluorescent pH sensor in both solution and solid states, as well as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).

Synthesis of Biologically Active Compounds

Another application involves the synthesis of biologically active compounds. The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate, was synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through multiple steps including nitration, chlorination, and N-alkylation. This intermediate is crucial for creating compounds with potential biological activity (Wang et al., 2016).

Fluorescent Chemosensors for Metal Ions

Derivatives of this compound have also been used to create fluorescent chemosensors for metal ions. For example, new fluorophores based on the pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety have been synthesized, showing high selectivity for Fe3+/Fe2+ cations. This sensitivity towards iron ions highlights their potential application in biological and environmental monitoring (Maity et al., 2018).

Activation of C-H Bonds

Furthermore, this compound derivatives have been explored in the context of C-H bond activation. Research demonstrates the activation of both sp^2 and sp^3 C-H bonds in the presence of platinum(II), leading to complex structures with potential applications in catalysis and material science (Crosby et al., 2009).

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVHCVMHZVDWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Bromo-3-fluoro-4-iodo benzene (5.0 g, 16.6 mmol), 2-pyridylzinc bromide (7.4 g, 33.2 mmol) were combined in dry THF (100 mL) under argon and Pd(PPh3)4 (1.9 g, 1.6 mmol) was added. The reaction mixture was heated at 70° C. overnight. The reaction mixture was allowed to cool to ambient temperature. TLC analysis showed no starting material present. The reaction mixture was diluted with EtOAc (300 mL), and washed with H2O (3×100 mL), brine (300 mL), dried over Na2SO4, filtered, and concentrated in vacuo to afford a dark oil. The crude product was purified by column chromatography eluting with 1:9 EtOAc:Hexane to afford 2-(4-bromo-2-fluorophenyl)pyridine (2.0 g, 50% yield) as a yellow solid. MS 254.1 (M++H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
1.9 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-2-fluorophenyl)pyridine
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2-(4-Bromo-2-fluorophenyl)pyridine
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2-(4-Bromo-2-fluorophenyl)pyridine
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2-(4-Bromo-2-fluorophenyl)pyridine

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